4-(3-Methyl-1-butenyl)morpholine

Description

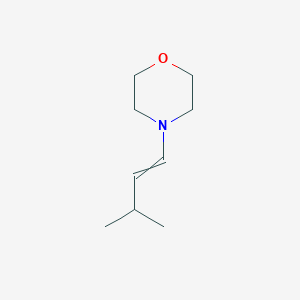

4-(3-Methyl-1-butenyl)morpholine is a morpholine derivative featuring a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted with a 3-methyl-1-butenyl group at the 4-position. Morpholine derivatives are widely used in pharmaceuticals, agrochemicals, and catalysis due to their tunable electronic and steric properties.

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

4-(3-methylbut-1-enyl)morpholine |

InChI |

InChI=1S/C9H17NO/c1-9(2)3-4-10-5-7-11-8-6-10/h3-4,9H,5-8H2,1-2H3 |

InChI Key |

YIWODGWZMHUUBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=CN1CCOCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(3-Methyl-1-butenyl)morpholine with key morpholine derivatives, highlighting substituent effects on properties and applications:

Key Comparative Insights

Reactivity and Stability :

- Alkenyl vs. Sulfonyl/Aryl Groups : The alkenyl substituent in this compound offers sites for addition reactions (e.g., hydrogenation, epoxidation), unlike sulfonyl or aryl-substituted derivatives, which are more electron-withdrawing and stabilize the morpholine ring .

- Fluorinated/Brominated Derivatives : Compounds like 4-(4-fluorobenzyl)morpholine and VPC-14449 exhibit enhanced bioactivity due to halogen-driven lipophilicity and target binding .

Synthetic Utility :

- 4-[(4-Methoxyphenyl)sulfonyl]morpholine is synthesized via Grignard reactions and purified via flash chromatography, reflecting standard protocols for sulfonyl derivatives .

- 4-(4-(Trifluoromethyl)phenyl)morpholine is prepared via nickel-catalyzed cross-coupling, highlighting transition-metal dependency for aryl substitution .

Physical and Spectroscopic Properties :

- Melting points vary significantly: sulfonyl derivatives (e.g., 109–110°C) are typically crystalline solids, while alkenyl or bulky aryl derivatives may exhibit lower crystallinity .

- Structural accuracy is critical, as seen in VPC-14449, where incorrect bromine positioning led to NMR discrepancies .

Biological and Catalytic Applications :

- Fluorobenzyl and dibromoimidazolyl groups enhance interactions with biological targets (e.g., enzymes, DNA) .

- Aryl-substituted morpholines (e.g., 4-(p-tolyl)morpholine) serve as substrates in redox catalysis, with CuO/Cu₂O enabling C–N bond cleavage .

Research Findings and Implications

- Substituent-Driven Reactivity : Alkenyl groups enable post-synthetic modifications, making this compound a versatile intermediate. In contrast, sulfonyl/aryl derivatives are more suited for stable intermediates or bioactive molecules .

- Catalytic and Pharmacological Potential: Nickel- and copper-catalyzed syntheses (e.g., and ) underscore the role of transition metals in diversifying morpholine scaffolds. Fluorinated and brominated analogs highlight the importance of halogens in drug design .

- Structural Sensitivity: Even minor substituent changes (e.g., bromine position in VPC-14449) can drastically alter spectroscopic profiles, necessitating rigorous characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.